

A Technical Guide to 3,5-Dimethylmorpholine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3,5-dimethylmorpholine derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.^[1]^[2] The addition of dimethyl groups at the 3 and 5 positions creates a unique chemical entity with distinct characteristics and a wide range of applications in pharmaceuticals.^[2] This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Quantitative Biological Data

The following table summarizes the inhibitory activities of various morpholine derivatives, including those with the 3,5-dimethyl substitution, against key biological targets such as mTOR and PI3K α . This data is crucial for understanding the structure-activity relationships (SAR) and optimizing lead compounds.

Compound	Substitution on Morpholine	Target	K _i (nM)	IC ₅₀ (nM) - Cellular (pS6)	IC ₅₀ (nM) - Cellular (pPKB/Akt)	Selectivity (PI3K α /mTOR)
10a	(3S,5R)-3,5-dimethylmorpholine	mTOR	16	-	-	3.3
10a	(3S,5R)-3,5-dimethylmorpholine	PI3K α	53	-	-	-
10b	(3S,5R)-3,5-dimethylmorpholine	mTOR	38	-	-	1.8
10b	(3S,5R)-3,5-dimethylmorpholine	PI3K α	67	-	-	-
8a	(R)-3-methylmorpholine	mTOR	-	71	-	5.9
8b	(R)-3-methylmorpholine	mTOR	-	73	-	12
9a	(S)-3-methylmorpholine	mTOR	29	35	85	0.97
9a	(S)-3-methylmorpholine	PI3K α	28	-	-	-

9b	(S)-3-methylmorpholine	mTOR	42	19	60	0.69
9b	(S)-3-methylmorpholine	PI3K α	29	-	-	-
1a	Unsubstituted morpholine	mTOR/PI3K α	-	-	-	Dual Inhibitor
1b	Unsubstituted morpholine	mTOR/PI3K α	-	-	-	Dual Inhibitor

Data extracted from a study on morpholine-substituted triazines as TORKi (mTOR kinase inhibitors). The introduction of a (3S,5R)-3,5-dimethylmorpholine maintained strong affinity for mTOR but slightly decreased the potency for PI3K α compared to the (S)-3-methylmorpholine derivatives.[3]

Experimental Protocols

General Synthesis of Morpholine-Substituted Triazines

A common synthetic route for generating morpholine-substituted pyrimidine derivatives involves a three-step protocol.[4]

- Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in DMF, potassium carbonate is added and stirred. Subsequently, 4,6-dichloropyrimidine is added, and the reaction is stirred at room temperature.[4]
- Synthesis of 1-(6-morpholinopyrimidin-4-yl)piperazine: The product from the previous step is reacted with piperazine.
- Synthesis of target compounds via Petasis reaction: A multicomponent Petasis reaction is employed to couple the piperazine derivative with various substituted phenyl boronic acids and vanillin to yield the final products.[4]

Synthesis of (3S,5R)-3,5-dimethylmorpholine Substituted Triazine (Compound 10a/10b)

While the specific detailed protocol for the synthesis of compounds 10a and 10b was not available in the provided search results, a general approach can be inferred from similar syntheses of morpholine-substituted triazines. The synthesis would likely involve the coupling of a dichlorotriazine core with (3S,5R)-3,5-dimethylmorpholine, followed by further functionalization. The stereochemistry of the 3,5-dimethylmorpholine is critical for its interaction with the target kinase.[3]

Biological Evaluation of Anti-Inflammatory Activity

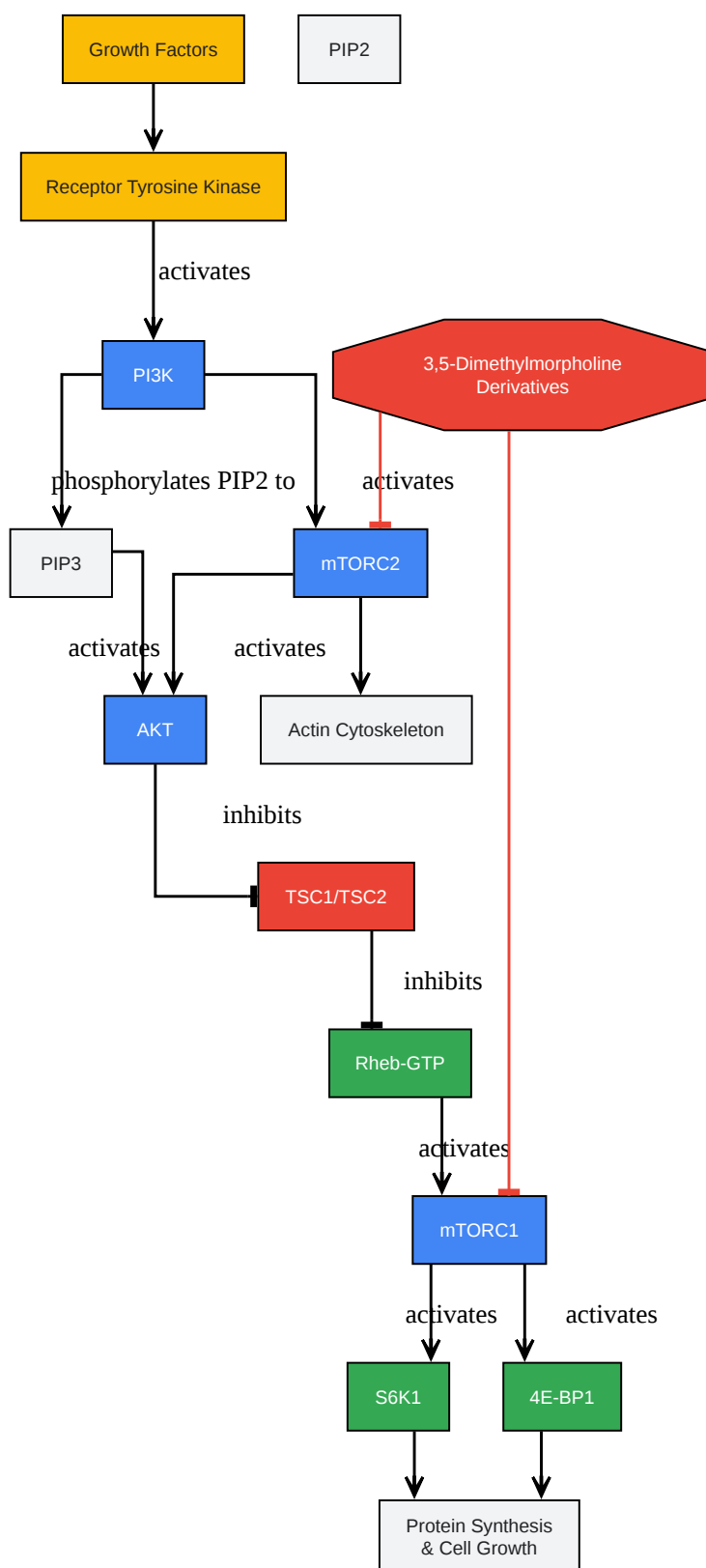
The anti-inflammatory activity of synthesized morpholinopyrimidine derivatives can be assessed in LPS-stimulated RAW 264.7 macrophage cells.[4][5]

- Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.
- MTT Assay for Cytotoxicity: The toxicity of the compounds on cell growth is determined using the MTT assay.[4]
- Nitric Oxide (NO) Production Assay: The ability of the compounds to inhibit NO production is measured in LPS-stimulated macrophages.[5]
- Gene Expression Analysis (RT-PCR): The effect of the compounds on the mRNA expression of inflammatory mediators like iNOS and COX-2 is analyzed by RT-PCR.[5]
- Protein Expression Analysis (Western Blot): The protein levels of iNOS and COX-2 are determined by Western blot analysis to confirm the inhibitory effect of the compounds.[5]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[6][7] It forms two distinct complexes, mTORC1 and mTORC2.[6][7] 3,5-Dimethylmorpholine derivatives have been shown to act as ATP-competitive inhibitors of mTOR kinase, thereby blocking the downstream signaling of both mTORC1 and mTORC2.[3]

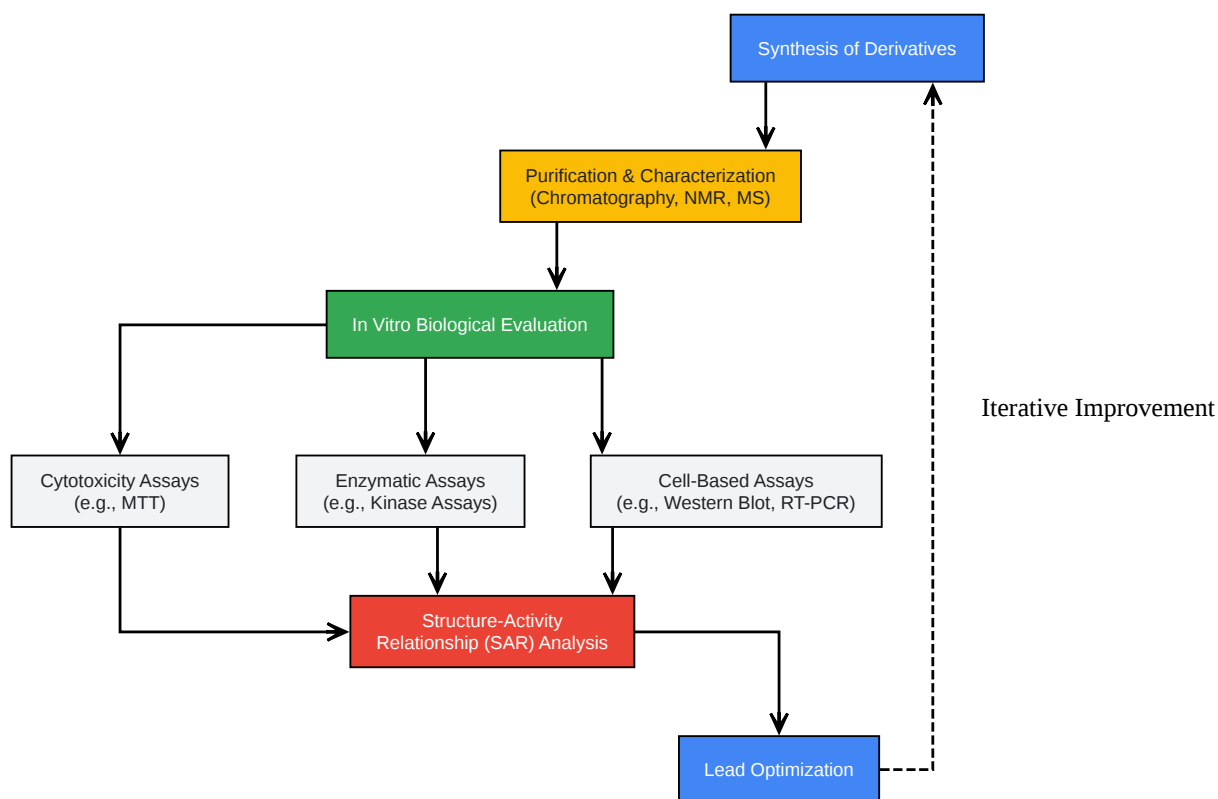


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Caption: mTOR signaling pathway and points of inhibition by 3,5-dimethylmorpholine derivatives.

General Experimental Workflow

The development of novel 3,5-dimethylmorpholine derivatives follows a structured workflow from synthesis to biological evaluation.



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Caption: General workflow for the synthesis and evaluation of 3,5-dimethylmorpholine derivatives.

In conclusion, 3,5-dimethylmorpholine derivatives represent a promising class of compounds with significant potential in drug development, particularly as inhibitors of key signaling pathways like PI3K/mTOR. The stereochemistry of the methyl groups on the morpholine ring plays a crucial role in determining the potency and selectivity of these inhibitors. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives could lead to the development of novel and effective therapeutic agents.

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